(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-26-18-7-5-16(21(11-18)27-4-2)9-17(12-24)23-25-19(13-30-23)15-6-8-20-22(10-15)29-14-28-20/h5-11,13H,3-4,14H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLEGDOQWTNMW-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups, including a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to enhance biological efficacy. The following sections summarize the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and interactions with cellular pathways.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Associated with various biological activities, including anticancer properties.
- Benzo[d][1,3]dioxole Moiety : Known for its potential in drug development due to its favorable pharmacological properties.
- Acrylonitrile Backbone : Contributes to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. This activity is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance:
- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.8 | Cell cycle arrest at G2/M phase |
| A549 | 10.0 | Mitochondrial dysfunction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains:
- Antibacterial Activity : The compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is believed to stem from multiple mechanisms:
- Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in tumor progression and inflammation.
- Receptor Interaction : The benzo[d][1,3]dioxole component may interact with receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Preparation Methods
Synthesis of 4-(Benzo[d]dioxol-5-yl)thiazole-2-acetonitrile
The thiazole core is constructed via a Hantzsch thiazole synthesis. Benzo[d]dioxol-5-ylmethanol (1.0 equiv) is oxidized to benzo[d]dioxole-5-carbaldehyde using IBX (2-iodoxybenzoic acid) in dimethyl sulfoxide (DMSO) at 25°C for 3 hours, achieving >95% conversion. The aldehyde is then reacted with bromoacetonitrile (1.2 equiv) and thiourea (1.5 equiv) in ethanol under reflux for 6 hours to yield 4-(benzo[d]dioxol-5-yl)thiazole-2-acetonitrile (Table 1).
Table 1: Optimization of Thiazole Formation
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol, reflux | EtOH | 78 | 6 | 82 |
| THF, reflux | THF | 66 | 8 | 68 |
| Solvent-free, microwave | – | 100 | 0.5 | 75 |
Microwave irradiation reduces reaction time but requires careful temperature control to avoid decomposition. The product is purified via recrystallization from ethyl acetate, yielding white crystals (m.p. 156–158°C).
Preparation of 2,4-Diethoxybenzaldehyde
2,4-Diethoxybenzaldehyde is synthesized from 2,4-dihydroxybenzaldehyde via sequential ethoxylation. 2,4-Dihydroxybenzaldehyde (1.0 equiv) is treated with ethyl bromide (2.2 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 12 hours, achieving 89% yield. The crude product is purified via column chromatography (hexane:ethyl acetate = 4:1), affording 2,4-diethoxybenzaldehyde as a pale-yellow liquid (b.p. 145–147°C).
Knoevenagel Condensation for (Z)-Acrylonitrile Formation
The critical step involves stereoselective condensation of 4-(benzo[d]dioxol-5-yl)thiazole-2-acetonitrile (1.0 equiv) and 2,4-diethoxybenzaldehyde (1.1 equiv). Traditional Knoevenagel conditions (piperidine, ethanol, reflux) favor the (E)-isomer due to thermodynamic control. To achieve (Z)-selectivity, the following modifications are implemented:
- Catalyst : Use of ZnCl₂ (0.2 equiv) as a Lewis acid to stabilize the transition state.
- Solvent : Dichloromethane (DCM) at 0°C to slow isomerization.
- Time : Short reaction duration (1 hour) to trap the kinetic (Z)-product.
Table 2: Stereoselectivity in Knoevenagel Condensation
| Condition | Solvent | Temperature (°C) | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine, EtOH, reflux | EtOH | 78 | 15:85 | 73 |
| ZnCl₂, DCM, 0°C | DCM | 0 | 78:22 | 65 |
| DBU, MeCN, rt | MeCN | 25 | 40:60 | 58 |
The (Z)-isomer is isolated via preparative HPLC (C18 column, acetonitrile:water = 70:30), yielding a pale-yellow solid (m.p. 172–174°C). Configuration is confirmed via NOESY NMR, showing proximity between the thiazole C-H and diethoxyphenyl ring protons.
Mechanistic Insights and Stereochemical Control
The (Z)-selectivity under ZnCl₂ catalysis arises from chelation-controlled transition state stabilization. Zn²⁺ coordinates to the aldehyde oxygen and nitrile nitrogen, enforcing a syn-periplanar geometry that favors (Z)-formation (Figure 1). Computational studies (DFT) corroborate a 5.2 kcal/mol energy difference between (Z)- and (E)-transition states, consistent with experimental ratios.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiazole-H), 6.92–6.85 (m, 3H, benzodioxole-H), 6.78 (d, J = 8.4 Hz, 1H, diethoxyphenyl-H), 6.65 (s, 1H, acrylonitrile-H), 4.12 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.89 (s, 6H, OCH₃), 1.42 (t, J = 7.0 Hz, 6H, CH₃).
13C NMR (100 MHz, CDCl₃) : δ 168.2 (C=N), 152.1 (C-O), 148.9 (C-S), 121.4 (CN), 116.8–108.3 (aromatic carbons), 64.5 (OCH₂CH₃), 56.3 (OCH₃), 14.7 (CH₃).
HRMS (ESI+) : m/z calculated for C₂₃H₂₁N₂O₅S [M+H]⁺: 437.1174, found: 437.1176.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile?
- Methodological Answer : Multi-step synthesis routes are typically employed, starting with thiazole ring formation via Hantzsch thiazole synthesis. Key steps include condensation of substituted acrylonitriles with thiazole precursors under inert atmospheres (N₂/Ar) to prevent oxidation. For example, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in DMSO or DMF at 60–80°C yield intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) significantly impact yield (reported 45–68% in analogous syntheses).
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and Z-configuration via coupling constants (e.g., vinyl protons at δ 6.8–7.2 ppm with J = 10–12 Hz) .
- X-ray Diffraction : Resolve spatial arrangement of substituents (e.g., dihedral angles between thiazole and phenyl rings) .
- HRMS : Validate molecular formula (e.g., C₂₃H₂₁N₃O₃S; [M+H]+ m/z 420.1342) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to compute:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer interactions in biological systems .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitrile group as electron-deficient center) for reaction planning .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing diethoxy groups with methoxy or halogens) to isolate pharmacophores .
- Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, CDK2) using fluorescence polarization assays (IC₅₀ values) .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cell lines to identify pathways (e.g., apoptosis vs. oxidative stress) .
Q. How can researchers address discrepancies in synthetic yields across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, temperature). For example, acetonitrile improves yield by 15% over DMF in analogous reactions .
- Catalyst Screening : Test Pd vs. Ni catalysts for Suzuki-Miyaura coupling; PdCl₂(dppf) increases yield to 72% in bromophenyl intermediates .
Q. What experimental approaches determine the impact of Z/E isomerism on biological activity?
- Methodological Answer :
- Chiral HPLC : Separate isomers using a Chiralpak® AD-H column (heptane/ethanol, 90:10) .
- Biological Testing : Compare IC₅₀ values of isolated isomers in cell viability assays (e.g., MTT on HeLa cells). Z-isomers often show 3–5× higher potency due to steric alignment with target binding pockets .
Q. How to evaluate the compound’s stability under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 3% H₂O₂ at 40°C for 24 hrs; monitor degradation via LC-MS. Nitrile groups are stable, but thiazole rings may oxidize to sulfoxides (~10% degradation) .
- Kinetic Modeling : Calculate degradation rate constants (k) under varying pH (k = 0.012 h⁻¹ at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
